2-Chloro-8-fluoro-3,4-dihydroquinazolin-4-one
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Overview
Description
2-Chloro-8-fluoro-3,4-dihydroquinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often used as scaffolds in drug design. The presence of chlorine and fluorine atoms in the structure of this compound enhances its chemical reactivity and potential biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-8-fluoro-3,4-dihydroquinazolin-4-one typically involves the condensation of 2-aminobenzamide with an appropriate aldehyde or ketone. One common method is the one-pot reaction of anthranilamide with different aldehydes or ketones in the presence of a Lewis acid catalyst, such as BF3, in ethanol at reflux conditions . This method is efficient and allows for the easy removal of the catalyst by simple filtration.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using similar reaction conditions. The use of heterogeneous catalysts, which can be easily removed and reused, is advantageous for large-scale production. Additionally, green chemistry approaches, such as the use of aqueous media and recyclable catalysts, are being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-8-fluoro-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents such as DMF or DMSO.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions include various substituted quinazolinones, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
2-Chloro-8-fluoro-3,4-dihydroquinazolin-4-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-Chloro-8-fluoro-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms enhances its binding affinity to these targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydroquinazolin-4-one: A closely related compound with similar biological activities but lacks the chlorine and fluorine substituents.
3,4-Dihydroquinazolin-8-yl-3-phenylurea: Another derivative with potential VEGFR-2 kinase inhibiting activity.
2-Phenyl-2,3-dihydroquinazolin-4-one: A derivative with different substituents that exhibit unique biological activities.
Uniqueness
The presence of both chlorine and fluorine atoms in 2-Chloro-8-fluoro-3,4-dihydroquinazolin-4-one makes it unique compared to other quinazolinone derivatives. These substituents enhance its chemical reactivity and potential biological activity, making it a valuable compound for drug design and development .
Properties
IUPAC Name |
2-chloro-8-fluoro-3H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClFN2O/c9-8-11-6-4(7(13)12-8)2-1-3-5(6)10/h1-3H,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBJJUYGWMUSZQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)N=C(NC2=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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